molecular formula C19H28ClN3O B4337729 N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4337729
M. Wt: 349.9 g/mol
InChI Key: CYPGPJKQWSWMHC-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-(1-adamantyl)propyl derivatives . This intermediate is then reacted with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the adamantane moiety.

    Substitution: Halogen substitution reactions can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced pyrazole compounds, and halogen-substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with lipid membranes and proteins. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combination of the adamantane and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c1-4-15(21-18(24)17-16(20)11(2)23(3)22-17)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,4-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPGPJKQWSWMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C(=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

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